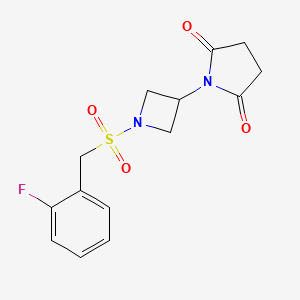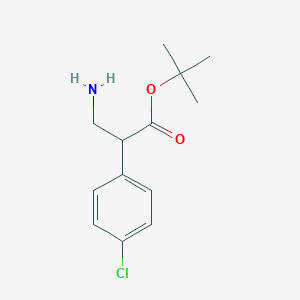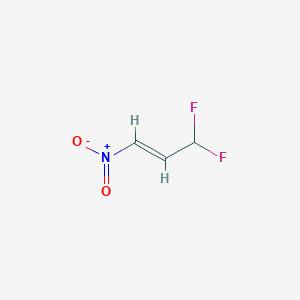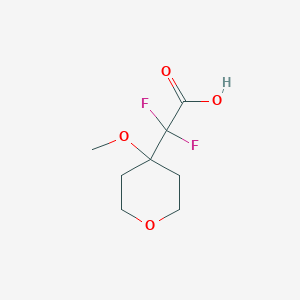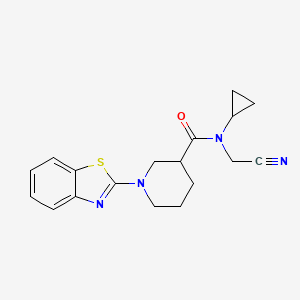
5-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thiophene-based analog, which has been of interest to a growing number of scientists due to its potential as a class of biologically active compounds . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years. Various strategies have been employed, including heterocyclization of different substrates . A specific method for producing this compound involves starting from 5-chlorothiophene-2-carbonyl chloride .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains other functional groups, including a carboxamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are intricate. One approach involves a thiol-ene reaction followed by a Knoevenagel reaction .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Rivaroxaban , an orally active direct factor Xa (FXa) inhibitor used to prevent blood clots, contains this compound as a key structural motif . Researchers continue to explore its potential in designing novel anticoagulant drugs.
- Thiophene derivatives, including the compound , serve as corrosion inhibitors . Their ability to protect metals from degradation makes them valuable in industrial applications.
- Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The compound’s unique structure contributes to its electronic properties.
- Under basic conditions, the compound undergoes a condensation reaction with α,β-acetylenic esters, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives. This process is known as Fiesselmann synthesis .
- Derivatives of thiophene, including those related to this compound, find applications in anticancer and anti-atherosclerotic agents . Their diverse biological activities make them promising candidates for drug development.
Organic Synthesis and Medicinal Chemistry
Corrosion Inhibition
Organic Semiconductors and Electronics
Fiesselmann Synthesis
Anticancer and Anti-Atherosclerotic Agents
Future Directions
Thiophene-based analogs have been the focus of many recent studies due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The interaction of similar compounds with their targets often results in changes at the molecular level that can affect cellular processes . For instance, some compounds can inhibit or activate specific enzymes, alter signal transduction pathways, or modulate gene expression.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
A compound with a similar structure was found to have good oral bioavailability and high potency , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to have potent inhibitory effects against various organisms , suggesting that this compound may also have significant biological effects.
properties
IUPAC Name |
5-chloro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S2/c18-15-9-8-14(23-15)17(21)19-10-12-6-7-13(22-12)16(20)11-4-2-1-3-5-11/h1-9,16,20H,10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPZJONUMATIHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)
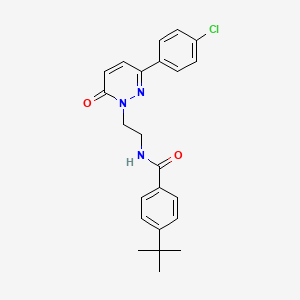
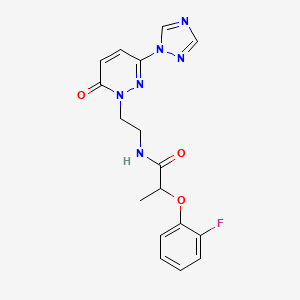
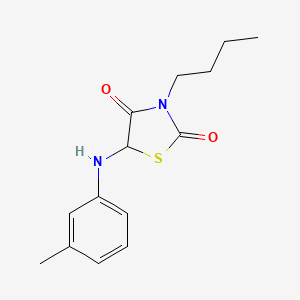
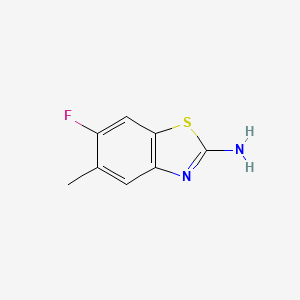
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)
![1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2368846.png)
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)
![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)
